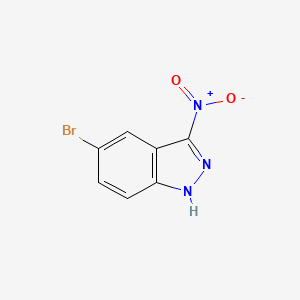![molecular formula C8H5BrClN3O B8097862 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8097862.png)
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide
概要
説明
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[1,2-b]pyridazine core, which is further functionalized with a carboxamide group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
準備方法
The synthesis of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent functionalization with a carboxamide group is often carried out using amide coupling reagents under mild conditions .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
化学反応の分析
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiolate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products. Reagents like hydrogen peroxide or sodium borohydride are typically used.
Coupling Reactions: The carboxamide group can participate in coupling reactions, such as amidation or esterification, to form more complex molecules
科学的研究の応用
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique electronic properties make it a candidate for the development of organic semiconductors
作用機序
The mechanism of action of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival .
類似化合物との比較
Compared to other pyrrolo[1,2-b]pyridazine derivatives, 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide stands out due to its unique halogenation pattern and functionalization. Similar compounds include:
- 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile
- 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity .
特性
IUPAC Name |
6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O/c9-4-1-6-7(10)5(8(11)14)2-12-13(6)3-4/h1-3H,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJUWOTXCPVZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Br)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
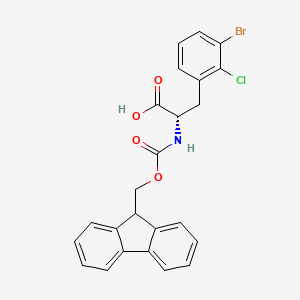
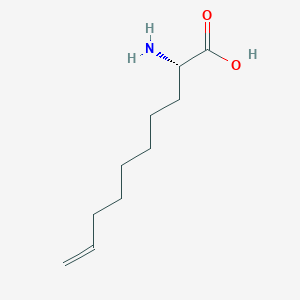
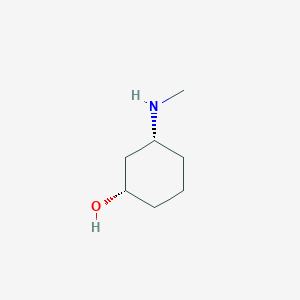
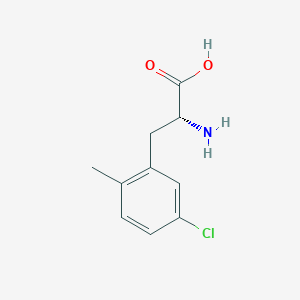
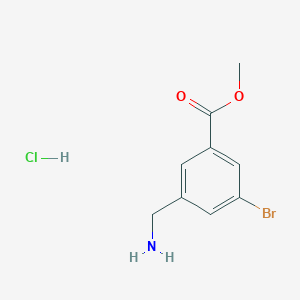

![C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride](/img/structure/B8097829.png)
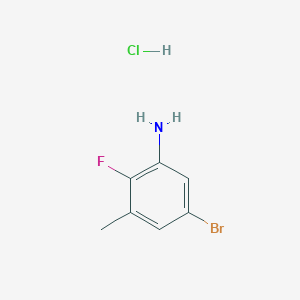
![1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate](/img/structure/B8097841.png)
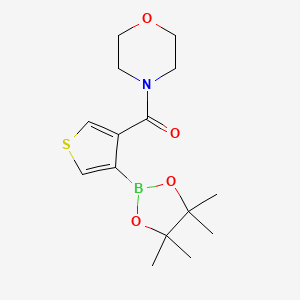
![Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B8097845.png)
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8097859.png)
